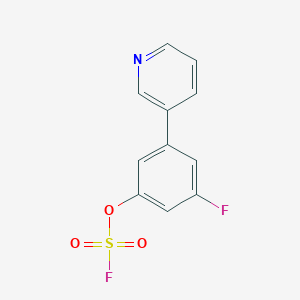
3-(3-Fluoro-5-fluorosulfonyloxyphenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluoro-5-fluorosulfonyloxyphenyl)pyridine is a fluorinated aromatic compound that features both a pyridine ring and a phenyl ring substituted with fluorine and fluorosulfonyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-5-fluorosulfonyloxyphenyl)pyridine typically involves the introduction of fluorine and fluorosulfonyloxy groups onto a pyridine ring. One common method involves the reaction of 3-fluoropyridine with a fluorosulfonylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Fluoro-5-fluorosulfonyloxyphenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and fluorosulfonyloxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-(3-Fluoro-5-fluorosulfonyloxyphenyl)pyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(3-Fluoro-5-fluorosulfonyloxyphenyl)pyridine depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity and leading to various physiological effects. The fluorine atoms in the compound can enhance its binding affinity to target proteins, making it a potent inhibitor or activator of specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoropyridine: A simpler fluorinated pyridine derivative used in similar applications.
3,5-Difluoropyridine: Another fluorinated pyridine with two fluorine atoms, offering different reactivity and properties.
3-(Trifluoromethyl)pyridine: Contains a trifluoromethyl group, providing unique chemical and biological properties.
Uniqueness
3-(3-Fluoro-5-fluorosulfonyloxyphenyl)pyridine is unique due to the presence of both fluorine and fluorosulfonyloxy groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with enhanced properties.
Propiedades
IUPAC Name |
3-(3-fluoro-5-fluorosulfonyloxyphenyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3S/c12-10-4-9(8-2-1-3-14-7-8)5-11(6-10)17-18(13,15)16/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKPNWBGNZHSTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CC(=C2)F)OS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














